molecular formula C6H7NS B6604547 1-methylpyridine-2-thione CAS No. 6887-59-8

1-methylpyridine-2-thione

Cat. No.: B6604547
CAS No.: 6887-59-8
M. Wt: 125.19 g/mol
InChI Key: UHOAUPKGWPQNDM-UHFFFAOYSA-N
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Description

Contextualization within Thio-heterocyclic Chemistry

1-Methylpyridine-2-thione belongs to the broad class of thio-heterocyclic compounds, which are organic ring structures containing at least one sulfur atom in addition to carbon and at least one other heteroatom, in this case, nitrogen. The presence of the thione group (-C=S) in place of a more common ketone (-C=O) or thiol (-SH) group imparts distinct chemical properties. solubilityofthings.com This functionality is key to a wide array of chemical transformations, including nucleophilic substitutions and cyclization reactions, which are fundamental in the synthesis of elaborate organic frameworks. solubilityofthings.com

The molecule exists in equilibrium with its tautomeric form, 2-mercapto-1-methylpyridine, although the thione form is generally favored, particularly in polar solvents. This tautomerism is a critical aspect of its reactivity. The compound's polarity, stemming from the thione group, influences its solubility, rendering it generally soluble in polar solvents like water, alcohols, and dimethyl sulfoxide (B87167) (DMSO). solubilityofthings.com

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₆H₇NS
Molecular Weight 125.19 g/mol
Monoisotopic Mass 125.02992040 Da
Topological Polar Surface Area 35.3 Ų
Heavy Atom Count 8

Data sourced from PubChem CID 522324 nih.gov and Guidechem guidechem.com

Historical Perspectives on Pyridine (B92270) Derivatives in Chemical Synthesis

The story of this compound is intrinsically linked to the broader history of pyridine and its derivatives. Pyridine, a six-membered aromatic ring with one nitrogen atom, was first isolated from coal tar in the 19th century, a landmark event in organic chemistry. openaccessjournals.com Its unique electronic properties and versatility in chemical reactions have made it a cornerstone of heterocyclic chemistry. numberanalytics.com

Early synthetic methods for pyridine derivatives, dating back to the late 19th and early 20th centuries, laid the groundwork for the vast array of pyridine-based compounds known today. The Hantzsch pyridine synthesis, first described in 1881, and the Chichibabin pyridine synthesis, reported in 1924, are classic examples of reactions that enabled the construction of the pyridine ring from simpler acyclic precursors. wikipedia.org These foundational methods have been continuously refined and supplemented by modern techniques, including transition metal-catalyzed reactions. numberanalytics.comresearchgate.net

The exploration of pyridine derivatives has been a driving force in various scientific fields, leading to the development of numerous pharmaceuticals, agrochemicals, and functional materials. openaccessjournals.comnumberanalytics.com The introduction of a thione group to the pyridine scaffold, creating compounds like this compound, represents a specific avenue of research that builds upon this rich history, offering new possibilities for molecular design and application.

Contemporary Significance and Emerging Research Frontiers

In recent years, this compound has emerged as a compound of interest in several advanced research areas. Its utility extends from being a versatile ligand in coordination chemistry to a photocatalyst in organic synthesis.

Coordination Chemistry: this compound has been shown to coordinate with various metal ions, acting as a ligand. For instance, its interaction with gold(I) has been studied to understand the kinetics and thermodynamics of ligand exchange reactions, which is relevant to the biological chemistry of gold-based therapeutic agents. acs.orgacs.org It can also form complexes with transition metals like manganese, cobalt, nickel, copper, and zinc, exhibiting different coordination modes (e.g., monodentate via the nitrogen atom or bidentate via both nitrogen and sulfur). rsc.org

Photocatalysis: A significant recent development is the use of this compound and its analogues as organocatalysts in photochemical reactions. researchgate.netresearchgate.net In its photoexcited state, it can act as a potent reductant, capable of reducing N-hydroxyphthalimide (NHPI) esters through a single electron transfer process. researchgate.netresearchgate.net This allows for the generation of a wide variety of carbon radicals, including primary, secondary, and tertiary alkyl radicals, which can then participate in further reactions. researchgate.netresearchgate.net This methodology has shown potential for the modification of biologically active molecules. researchgate.net

Synthesis of Complex Heterocycles: this compound serves as a precursor for the synthesis of more complex heterocyclic systems. researchcommons.orgscirp.orgresearchgate.net For example, it can be used to prepare thieno[2,3-b]pyridine (B153569) derivatives, which are bicyclic structures with potential biological activities. researchcommons.orgabertay.ac.uk The reactivity of the thione group allows for various cyclization strategies, leading to the formation of fused ring systems. researchcommons.orgscirp.org

Emerging Applications: Research is also exploring the potential of this compound derivatives in materials science. For instance, related sulfur-containing benzimidazole (B57391) structures have been investigated for their luminescent properties. rsc.org Furthermore, the broader class of pyridine thiones is being investigated for the development of small molecule inhibitors for bacterial virulence factors, which could offer new strategies to combat antibiotic resistance. acs.org

The ongoing research into this compound highlights its versatility and potential for future discoveries in catalysis, medicinal chemistry, and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylpyridine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H7NS/c1-7-5-3-2-4-6(7)8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOAUPKGWPQNDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CN1C=CC=CC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60870923
Record name 1-Methylpyridine-2(1H)-thione
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Molecular Weight

125.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2044-27-1, 6887-59-8
Record name 1-Methyl-2(1H)-pyridinethione
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Record name N-Methyl-2-pyridinethione
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Record name 4(1H)-Pyridinethione, 1-methyl-
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Record name 1-Methyl-2-thiopyridone
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Record name 1-Methylpyridine-2(1H)-thione
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Record name N-Methyl-2-pyridinethione
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Synthetic Methodologies and Strategies for 1 Methylpyridine 2 Thione and Its Derivatives

Direct Synthesis Approaches

Direct synthesis focuses on the construction of the 1-methylpyridine-2-thione ring system from acyclic or simpler cyclic precursors.

One common approach to synthesizing pyridinethiones involves the nucleophilic substitution of a halogen atom on the pyridine (B92270) ring with a sulfur-containing nucleophile. The reaction of 2-halopyridines, such as 2-bromopyridine (B144113) or 2-chloropyridine, with a source of sulfur can yield the corresponding pyridinethione. For the synthesis of this compound, this would typically involve a two-step process: first, the formation of the pyridinethione, followed by N-methylation.

The nucleophilic aromatic substitution (SNAr) reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen atom, which activates the 2- and 4-positions towards nucleophilic attack. The reaction of a 2-halopyridine with a thiolate salt, such as sodium hydrosulfide (B80085) (NaSH) or sodium sulfide (B99878) (Na₂S), displaces the halide to form the corresponding pyridine-2-thiolate (B1254107), which exists in equilibrium with its tautomeric thione form. Subsequent N-alkylation with a methylating agent like methyl iodide or dimethyl sulfate (B86663) would then yield this compound. Microwave irradiation has been shown to significantly accelerate these types of nucleophilic aromatic substitution reactions on halopyridines, often leading to higher yields in shorter reaction times. sci-hub.se

A study on the reactions of halopyridines with various nucleophiles demonstrated that 2-iodopyridine (B156620) reacts efficiently with sodium phenylsulfide (PhSNa) to give 2-phenylthiopyridine (B372805) in high yield. sci-hub.se While this is an S-arylation, the principle of nucleophilic displacement of a halide by a sulfur nucleophile is directly applicable to the synthesis of pyridinethiones.

Table 1: Examples of Nucleophilic Substitution on Halopyridines

HalopyridineNucleophileSolventConditionsProductYield (%)
2-IodopyridinePhSNaNMPMicrowave, 100°C, 3 min2-Phenylthiopyridine99
2-BromopyridinePhSNaNMPMicrowave, 150°C, 10 min2-Phenylthiopyridine95
2-ChloropyridinePhSNaNMPMicrowave, 200°C, 30 min2-Phenylthiopyridine80

Data compiled from a study on microwave-assisted synthesis of substituted pyridines. sci-hub.se

To obtain this compound, the intermediate pyridine-2-thione would be treated with a methylating agent.

A versatile and widely used method for the synthesis of substituted pyridinethiones is the reaction of cyanothioacetamide with various precursors. This approach often involves a multi-component reaction, providing a convergent and efficient route to highly functionalized pyridinethione derivatives.

One common strategy is the reaction of an enaminone with cyanothioacetamide. For example, the reaction of acetylacetone (B45752) with dimethylformamide dimethyl acetal (B89532) (DMFDMA) affords an enamine, which then reacts with cyanothioacetamide to yield a pyridinethione derivative. researchgate.net This method allows for the introduction of various substituents onto the pyridine ring.

Another variation involves the reaction of α,β-unsaturated carbonyl compounds with cyanothioacetamide. This reaction proceeds via a Michael addition of the active methylene (B1212753) group of cyanothioacetamide to the unsaturated system, followed by cyclization and dehydration to form the pyridinethione ring. researchgate.net The ylidene derivatives of cyanothioacetamide can also react with compounds containing an active methylene group, such as ethyl acetoacetate, to produce pyridinethiol derivatives. researchgate.net

The general scheme for the synthesis of pyridinethiones from cyanothioacetamide and an α,β-unsaturated ketone can be depicted as follows:

Table 2: Synthesis of Pyridinethione Derivatives from Cyanothioacetamide

Reactant 1Reactant 2Base/CatalystProduct
Enaminone of acetylacetoneCyanothioacetamide-5-Acetyl-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile
α,β-Unsaturated carbonyl compoundCyanothioacetamidePiperidine (B6355638)Substituted thioxohydropyridine-3-carbonitrile
Ylidene derivative of cyanothioacetamideEthyl acetoacetateTriethylamineSubstituted pyridinethiol derivative

Information sourced from studies on the utility of cyanothioacetamide in heterocyclic synthesis. researchgate.netresearchgate.net

Subsequent N-methylation of the resulting pyridinethione would lead to the corresponding this compound derivative.

Oxidative annulation represents a modern and efficient strategy for the construction of aromatic and heteroaromatic rings. While direct examples for the synthesis of this compound via this method are not extensively reported, the principles can be applied. This approach typically involves the formation of a di- or tetrahydropyridine (B1245486) intermediate, which is then oxidized to the aromatic pyridine ring.

For instance, a copper-catalyzed oxidative annulation of cyclic ketones with propargylamine (B41283) has been developed for the synthesis of fused pyridines. nih.gov A plausible, though not explicitly demonstrated, extension to pyridinethiones could involve the use of a sulfur-containing building block in a similar annulation strategy. The reaction would likely proceed through a cascade of condensation, cyclization, and subsequent aromatization, with an oxidizing agent being employed in the final step.

The development of oxidative amination processes for the synthesis of pyridones from cyclopentenones also provides a conceptual framework. chemrxiv.orgchemrxiv.org A similar strategy incorporating a sulfur source could potentially lead to the formation of a pyridinethione ring.

The condensation of 1,3-dicarbonyl compounds with amidines is a classical method for the synthesis of pyrimidines, known as the Pinner synthesis. mdpi.com While this reaction typically leads to pyrimidines, modifications of the substrates and reaction conditions can potentially be adapted for the synthesis of pyridines.

A more direct route to pyridines involves the [3+3] cycloaddition of enamines with unsaturated aldehydes or ketones. nih.govresearchgate.net This organocatalyzed reaction provides a practical route to tri- or tetrasubstituted pyridine scaffolds. To adapt this for pyridinethione synthesis, one of the precursors would need to incorporate a sulfur atom that can be integrated into the final ring structure as a thione.

For example, the reaction of a β-ketothioamide with an enamine could potentially lead to a dihydropyridinethione intermediate, which upon oxidation would yield the desired pyridinethione. While specific examples leading directly to this compound are scarce in the literature, the modularity of these cycloaddition strategies suggests their potential applicability.

Synthesis of Substituted this compound Derivatives

A key reaction of this compound is the alkylation of the sulfur atom, which leads to the formation of 2-(alkylthio)pyridine derivatives. The thione group in this compound is nucleophilic and readily reacts with electrophiles such as alkyl halides.

The S-alkylation is typically carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, to deprotonate the thiol tautomer, forming a more nucleophilic thiolate anion. The reaction of this compound with an alkyl halide (e.g., methyl iodide, ethyl bromide) in a suitable solvent like ethanol (B145695) or dimethylformamide (DMF) proceeds smoothly to give the corresponding 2-(alkylthio)-1-methylpyridinium salt. Subsequent deprotonation, if applicable, or isolation of the salt provides the S-alkylated product.

This reaction is highly versatile and allows for the introduction of a wide range of alkyl and substituted alkyl groups at the 2-position of the pyridine ring.

Table 3: S-Alkylation of Pyridinethione Derivatives

Pyridinethione DerivativeAlkylating AgentBaseProduct
5-Acetyl-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrileMethyl iodide-5-Acetyl-3-cyano-4,6-dimethyl-2-(methylthio)pyridine
Generic Pyridine-2(1H)-thioneEthyl chloroacetateSodium ethoxide2-(Ethoxycarbonylmethylthio)pyridine derivative
Generic Pyridine-2(1H)-thionePhenacyl chlorideSodium ethoxide2-(Phenacylthio)pyridine derivative

Data compiled from various sources on the reactivity of pyridinethiones. researchgate.net

Functionalization at Pyridine Ring Positions

The functionalization of the pyridine ring in pyridine-2(1H)-thione derivatives is a key strategy for modulating their chemical and biological properties. Direct and selective functionalization can be challenging due to the electron-poor nature of the pyridine nucleus. rsc.org However, various methods have been established to introduce substituents at different positions, primarily through reactions involving the thione group and subsequent modifications.

One common approach is the S-alkylation of the thione moiety. Pyridine-2(1H)-thione derivatives react readily with a range of halogenated compounds in the presence of a base to yield S-alkylated products. acs.orgnih.gov For example, reacting 5-cyano-N-(4-fluorophenyl)-2-methyl-6-thioxo-4-(p-tolyl)-1,6-dihydropyridine-3-carboxamide with reagents like ethyl chloroacetate, phenacyl chloride, chloroacetone, or chloroacetonitrile (B46850) leads to the corresponding S-substituted derivatives. acs.orgnih.gov These S-alkylated intermediates are versatile synthons for further transformations. acs.org

Another strategy involves the reaction of polyfunctionally substituted pyridine-2(1H)-thiones with various reagents to introduce new functional groups or build upon existing ones. For instance, 5-acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile can be reacted with methyl iodide, halogenated compounds, and aromatic aldehydes to yield a variety of functionalized products. researchgate.net These reactions demonstrate the utility of the pyridinethione core as a scaffold for creating complex molecular architectures. researchgate.net

The table below summarizes representative examples of functionalization reactions at the pyridine ring of thione derivatives.

Starting MaterialReagentProduct TypeReference
5-Cyano-N-aryl-2-methyl-6-thioxo-4-aryl-1,6-dihydropyridine-3-carboxamideEthyl chloroacetate, Phenacyl chloride, ChloroacetonitrileS-alkylated cyanopyridines acs.orgnih.gov
5-Acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrileMethyl iodide, α-haloketonesS-alkylated pyridines researchgate.net
5-Acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrileAromatic aldehydesKnoevenagel condensation products researchgate.net
3-Cyano-pyridine-2(1H)-thiones2-Chloro-N-arylacetamide derivatives2-(N-Aryl)-carboxamidomethylthiopyridine derivatives nih.gov

Formation of Polycyclic and Bicyclic Systems

Pyridine-2(1H)-thione derivatives are valuable precursors for the synthesis of fused heterocyclic systems, such as bicyclic and polycyclic compounds. researchgate.net A prominent strategy involves the intramolecular cyclization of functionalized pyridine-2-thiones.

A widely used method is the synthesis of thieno[2,3-b]pyridines. This is typically achieved through the S-alkylation of a pyridine-2(1H)-thione with an α-halocarbonyl compound, followed by an intramolecular cyclization reaction. acs.orgnih.gov The cyclization is often promoted by a base, such as sodium ethoxide, and involves the condensation of the active methylene group (from the S-alkyl chain) with the cyano group at the 3-position of the pyridine ring. acs.orgnih.gov This approach provides a direct route to thieno[2,3-b]pyridine (B153569) derivatives, which are important scaffolds in medicinal chemistry. nih.gov

Furthermore, these thieno[2,3-b]pyridine systems can be used to construct even more complex polycyclic structures. For instance, they can serve as building blocks for pyridothienopyrimidines, pyridothienotriazines, and pyridothienotriazepines. researchgate.net The reaction of N-substituted pyridine-2(1H)-thiones can lead to the formation of pyrido[2,3-d]pyrimidines and pyrido[1,2-a]pyrimidines. researchgate.net The versatility of the pyridine-2(1H)-thione core allows for the synthesis of a wide array of fused systems through carefully designed reaction sequences. researchgate.net For example, tricyclic compounds can be afforded by treating specific thinopyridine derivatives with nitrous acid in acetic acid. researchgate.net

The following table outlines strategies for forming bicyclic and polycyclic systems from pyridine-2-thione precursors.

PrecursorReaction ConditionResulting SystemReference
S-alkylated cyanopyridines (from pyridine-2-thione and α-halocarbonyls)Reflux in sodium ethoxide solutionThieno[2,3-b]pyridines acs.orgnih.gov
N-Substituted pyridine-2(1H)-thionesReaction with various electrophiles and cyclization agentsPyrido[2,3-d]pyrimidines, Pyrido[1,2-a]pyrimidines researchgate.net
5-Acetyl-2-(substituted-thio)-pyridine derivativesReaction with Dimethylformamide dimethyl acetal (DMFDMA)Bipyridyl and bicyclic compounds researchgate.net
Thienopyridine derivativesNitrous acid in acetic acidTricyclic fused systems researchgate.net

Derivatization for Ligand Design

The sulfur atom of the thione group and the nitrogen atom of the pyridine ring make this compound and its analogues excellent candidates for ligand design in coordination chemistry. These compounds exhibit versatile coordination behavior and can act as monodentate, bidentate, or bridging ligands to coordinate with various metal centers. nih.gov

In its neutral thione form, the molecule can coordinate as a monodentate ligand through the sulfur atom. However, upon deprotonation, the resulting pyridinethiolate anion can act as a bidentate ligand, coordinating through both the sulfur and nitrogen atoms to form a stable chelate ring with a metal ion. This bidentate coordination mode is common in many metal complexes. nih.gov

Furthermore, the pyridinethiolate anion can also function as a bridging ligand, linking two or more metal centers. This bridging capability allows for the construction of polynuclear metal complexes and coordination polymers with interesting structural and electronic properties. nih.gov The specific coordination mode is influenced by factors such as the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions. The versatility in coordination motifs makes these pyridine-2-thione derivatives highly attractive for applications in catalysis, materials science, and bioinorganic chemistry. nih.gov

Ligand TypeCoordination ModeDescriptionReference
Pyridine-2-thione derivativesMonodentateCoordination occurs through the sulfur atom of the thione group. nih.gov
Pyridinethiolate anionBidentateN,S-chelation, coordinating through both the nitrogen and sulfur atoms. nih.gov
Pyridinethiolate anionBridgingThe ligand links two or more metal centers, often in a μ-S fashion. nih.gov

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyridine derivatives, to develop more environmentally benign and efficient processes. These approaches focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. nih.govresearchgate.net

One-pot multicomponent reactions are a cornerstone of green synthesis, as they allow for the construction of complex molecules from simple starting materials in a single step, reducing the need for intermediate purification and minimizing solvent waste. researchgate.net The synthesis of pyridine derivatives has been successfully achieved using one-pot, four-component reactions under microwave irradiation. This method offers significant advantages over traditional heating, including drastically reduced reaction times (from hours to minutes) and improved yields. nih.govresearchgate.net

The use of ultrasound irradiation is another green technique that has been applied to the synthesis of related thione-containing heterocycles. Ultrasonic irradiation can enhance reaction rates and yields, often under milder conditions than conventional methods. researchgate.net For example, the Biginelli condensation to produce dihydropyrimidinthiones has been effectively catalyzed using zirconyl chloride hexahydrate under ultrasound conditions, highlighting a method that is both efficient and easy to work up. researchgate.net These green methodologies, while not always applied directly to this compound itself, demonstrate powerful and sustainable strategies that are readily adaptable for the synthesis of its derivatives. nih.govresearchgate.net

Green Chemistry TechniqueKey AdvantagesApplication ExampleReference
Microwave-assisted synthesisRapid reaction times, higher yields, lower energy consumptionOne-pot, four-component synthesis of substituted pyridines nih.govresearchgate.net
Ultrasound irradiationShorter reaction times, good yields, mild conditionsBiginelli condensation for dihydropyrimidinthiones researchgate.net
Multicomponent reactionsHigh atom economy, reduced waste, operational simplicitySynthesis of novel pyridine derivatives researchgate.net

Mechanistic Investigations of 1 Methylpyridine 2 Thione Chemical Reactivity

Nucleophilic Reactivity

The nucleophilic character of 1-methylpyridine-2-thione is a cornerstone of its reactivity, enabling it to engage in both substitution and addition reactions. The pyridine (B92270) ring, particularly when activated, serves as an electrophilic scaffold, while the thione group can also participate in addition processes.

In the case of this compound, the C-2 and C-6 positions are electronically activated towards nucleophilic attack. The mechanism for SNAr reactions on N-methylpyridinium ions often involves a two-step addition-elimination process. nih.gov However, studies have shown that the mechanism can be more complex, with the rate-determining step sometimes being the deprotonation of the addition intermediate, particularly when piperidine (B6355638) is used as the nucleophile. nih.gov For a nucleophile to attack the this compound ring, it would likely target the C-4 or C-6 positions. The outcome would depend on the nature of the nucleophile and the presence of any leaving groups on the ring. For instance, "hard" nucleophiles tend to be selective towards the C-2 position in activated pyridines, while "softer" nucleophiles may favor the C-4 position. mdpi.com

FactorInfluence on Nucleophilic Substitution on Pyridine Rings
Position of Attack Attack is favored at positions 2 and 4, as the intermediate anion is stabilized by the electronegative nitrogen atom. quora.com
Activating Groups Electron-withdrawing groups on the ring enhance its electrophilicity and increase reactivity towards nucleophiles.
Leaving Group The nature of the leaving group affects the reaction rate; however, unlike typical SNAr, the classic "element effect" (F > Cl ≈ Br > I) is not always observed in pyridinium (B92312) systems. nih.gov
Nucleophile The "hardness" or "softness" of the nucleophile can influence the regioselectivity of the attack on the pyridine ring. mdpi.com

Addition reactions represent another significant pathway for the nucleophilic reactivity of this compound. wikipedia.org These reactions can occur either as a conjugate addition to the α,β-unsaturated system within the pyridone ring or directly across the C=S double bond. The pyridone/pyridinethione ring system can act as a Michael acceptor, undergoing 1,4- or 1,6-addition. researchgate.netmasterorganicchemistry.com

The general mechanism for a polar addition reaction involves an initial attack by a nucleophile on an electrophilic center. libretexts.org In the context of this compound, a nucleophile can add to the β-carbon (C-3 or C-5) of the conjugated system, a process known as conjugate or 1,4-addition. masterorganicchemistry.com This pathway is often thermodynamically favored. Alternatively, direct attack at the electrophilic carbon of the thione group (C-2) constitutes a 1,2-addition. The competition between these pathways is influenced by reaction conditions and the nature of the nucleophile. masterorganicchemistry.com For example, organocuprates are well-known for favoring conjugate addition, while organolithium or Grignard reagents typically favor 1,2-addition to carbonyls and related functional groups. masterorganicchemistry.com

Reaction TypeDescriptionKey Intermediates
1,2-Addition Direct nucleophilic attack on the carbon atom of the C=S double bond.Thiolate anion intermediate.
1,4-Conjugate Addition Nucleophilic attack on the β-carbon of the α,β-unsaturated thione system.Enolate-type intermediate.
1,6-Conjugate Addition Nucleophilic attack on the γ-carbon (C-5) of the extended conjugated system.A delocalized anionic intermediate. researchgate.net

Radical Reactions and Pathways

Beyond its nucleophilic chemistry, this compound and its derivatives are pivotal in the realm of radical chemistry. The pyridine-2-thione scaffold can be readily converted into precursors that generate carbon-centered radicals under mild conditions, often initiated by single electron transfer processes or photolysis.

The Giese reaction involves the addition of a carbon-centered radical to an electron-deficient alkene (a Michael acceptor). chemrxiv.org Photocatalysis provides a modern and efficient means to generate the necessary radicals under mild conditions. While this compound itself is not the direct radical precursor, its derivatives, particularly those based on the related N-hydroxypyridine-2-thione core, are classic radical generators. These precursors can be engaged in photocatalyzed Giese-type reactions. chemrxiv.orgresearchgate.net

In a typical photocatalyzed Giese reaction, a photocatalyst absorbs visible light and becomes excited. This excited catalyst can then interact with a radical precursor to initiate the formation of a radical, which subsequently adds to an alkene. This process is highly valuable for forming C-C bonds. chemrxiv.org

ComponentRole in Photocatalyzed Giese ReactionExample
Photocatalyst Absorbs light to initiate the radical generation process.Iridium or ruthenium complexes, organic dyes. researchgate.net
Radical Precursor A molecule that fragments to form a carbon-centered radical.Derivatives of N-hydroxypyridine-2-thione, alkyl iodides, α-ketoacids. researchgate.netnih.gov
Radical Acceptor An electron-deficient alkene that traps the generated radical.Acrylates, unsaturated ketones, vinylpyridines. researchgate.net
Light Source Provides the energy to excite the photocatalyst.Blue LEDs, visible light.

Single Electron Transfer (SET) is a fundamental process that initiates many radical reactions. libretexts.org SET can occur when there is a suitable energy difference between the oxidation potential of an electron donor and the reduction potential of an electron acceptor. nih.gov This transfer of a single electron creates a radical ion pair, which can then undergo further reactions. The process can be induced thermally or photochemically. nih.gov

A thermal SET is generally observable when the radical pair is not significantly higher in energy (less than ~0.4 eV) than the ground state reactants. nih.gov For reactions with a larger energy barrier, photoinduced SET can be employed, where light energy is used to promote an electron from an electron-donor-acceptor (EDA) complex to form the radical ion pair. nih.gov Pyridinium species are known to participate in SET processes, acting as electrophores that can be reduced in single or stepwise two-electron transfers. nih.gov The this compound system, with its conjugated π-system, could potentially act as an electron acceptor or donor in SET processes, depending on the reaction partners, leading to the formation of radical ions and initiating subsequent radical chemistry.

The pyridine-2-thione structural motif is famously employed in the generation of carbon-centered radicals, most notably through derivatives of N-hydroxypyridine-2-thione, often referred to as Barton esters. Photolysis of an O-acyl derivative of N-hydroxypyridine-2-thione leads to the generation of an alkyl or aryl radical from the corresponding carboxylic acid. libretexts.org This method provides a versatile route to carbon radicals that can participate in a variety of subsequent reactions, including addition to alkenes or radical-polar crossover processes. nih.govlibretexts.org The generation of methyl radicals, for example, can be achieved through the photolysis of acetylated N-hydroxypyridine-2-thione. libretexts.org

The mechanism involves the homolytic cleavage of the weak N-O bond, followed by decarboxylation to yield the carbon radical. This approach complements other radical generation methods and highlights the utility of the pyridine-2-thione core in synthetic organic chemistry.

Precursor TypeRadical GeneratedInitiation Method
O-Acyl-N-hydroxypyridine-2-thioneAlkyl or Aryl Radical (R•)Photolysis or Thermal
XanthatesAlkyl Radical (R•)Radical Initiator (e.g., Et₃B) nih.gov
Alkyl IodidesAlkyl Radical (R•)Radical Initiator nih.gov

Oxidative Transformations

Oxidative reactions of this compound primarily involve the sulfur atom, which is susceptible to oxidation, leading to the formation of sulfur-sulfur bonds.

The conversion of thiols or thiones to disulfides is a fundamental oxidative transformation. tubitak.gov.tr In the case of this compound, which exists in tautomeric equilibrium with its thiol form (1-methyl-2-mercaptopyridine), oxidative coupling leads to the formation of the corresponding disulfide, 1,2-bis(1-methylpyridin-2-yl)disulfane. This process is a direct dehydrogenation of the thiol tautomer, followed by the coupling of sulfur radicals. nih.gov

The oxidative coupling can be achieved using a variety of oxidizing agents. While strong oxidants can be used, milder and more selective methods are often preferred to avoid over-oxidation. nih.govbiolmolchem.com The general mechanism often involves the formation of a reactive sulfur species, such as a thiyl radical (RS•), which then dimerizes to form the disulfide bond (RS-SR). nih.gov

Table 1: Proposed Mechanistic Steps in Oxidative Coupling

Step Description Intermediate/Transition State
1. Activation The thiol tautomer is activated by an oxidant or catalyst. Thiyl Radical (RS•)

| 2. Coupling | Two thiyl radicals combine to form the disulfide bond. | Disulfide (RS-SR) |

This reaction is crucial in both synthetic chemistry and biological systems, where disulfide bonds play a key role in protein structure and redox signaling. biolmolchem.comlibretexts.org The development of efficient catalytic systems, such as those mimicking cytochrome P-450, has provided mild conditions for these transformations. tubitak.gov.tr

Thiol-disulfide interconversion, or exchange, is a reversible reaction where a thiol reacts with a disulfide, resulting in a new thiol and a new disulfide. libretexts.org This process is vital in biological systems for protein folding and redox regulation. researchgate.net The reaction involving this compound (in its thiol form) and a disulfide (R'-S-S-R') proceeds via a nucleophilic substitution pathway.

The mechanism is consistent with an S_N2 type model. nih.gov The deprotonated thiol form (thiolate) of this compound acts as the nucleophile, attacking one of the sulfur atoms of the disulfide bond. This proceeds through a transient, linear trisulfide-like transition state. nih.govrsc.org The original disulfide bond is cleaved, releasing a new thiolate and forming a new disulfide.

Table 2: Key Features of Thiol-Disulfide Interconversion

Feature Description
Reaction Type Nucleophilic Substitution (S_N2-like) nih.gov
Nucleophile Thiolate anion (RS⁻)
Electrophile Disulfide bond (R'-S-S-R')
Transition State Trisulfide-like structure [RS--SR'--SR']⁻ rsc.org

| Factors Affecting Rate | pKa of the thiol, steric hindrance, solvent polarity. researchgate.net |

The interconversion can be a one-electron or two-electron redox process. The two-electron pathway often involves intermediates like sulfenic acid (RSOH). nih.gov In contrast, the one-electron pathway generates thiyl radicals that can react with thiols to form a disulfide radical anion. nih.gov

Cycloaddition Processes

Cycloaddition reactions are powerful tools for constructing cyclic molecules. The pyridine ring system in this compound can potentially participate in such reactions. While the aromaticity of the pyridine ring generally makes it a reluctant participant in concerted cycloadditions like the Diels-Alder reaction, certain activated derivatives can undergo these transformations. rsc.org

For instance, related heterocyclic systems like 1-methyl-3,6,8-trinitro-2-quinolone have been shown to undergo cycloaddition with electron-rich alkenes. mdpi.com In this case, steric strain distorts the pyridone ring, reducing its aromaticity and making it behave more like an activated nitroalkene. mdpi.com By analogy, if the pyridine ring of this compound is suitably activated, it could potentially act as a diene or dienophile in [4+2] cycloaddition reactions. These reactions are valuable for synthesizing complex aza-heterocycles. rsc.org

Another possibility involves the C=S double bond of the thione tautomer participating in [2+2] cycloaddition reactions with suitable partners, such as phosphaalkynes, which has been observed with other imide systems. rsc.org

Rearrangement Reactions

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. For pyridine derivatives, several types of rearrangements are known. The Ladenburg rearrangement, for example, involves the thermal rearrangement of N-alkylpyridinium halides to alkylpyridines. nih.gov While this typically involves an external alkylating agent to form the pyridinium species, it provides a precedent for alkyl group migration in pyridine rings.

A more relevant analogy may be found in the base-promoted rearrangement of heterocyclic thiones. For example, treatment of 4a-acetyl-8a-hydroxydecahydroquinazoline-2-thione with a strong base induces isomerization followed by a C-C bond cleavage. mdpi.com This suggests that under specific conditions, the skeleton of this compound or a more complex derivative could potentially undergo rearrangement, possibly initiated by deprotonation at the methyl group or attack at the thiocarbonyl carbon.

Another relevant class of rearrangements involves pyridine-N-oxides, such as in the Boekelheide reaction, where an α-picoline-N-oxide rearranges to a hydroxymethylpyridine via a [3.3]-sigmatropic rearrangement. wikipedia.org Although this compound is not an N-oxide, this illustrates the capacity of substituted pyridines to undergo sigmatropic shifts under the right conditions.

Coordination Chemistry of 1 Methylpyridine 2 Thione

Ligand Properties and Coordination Modes

1-Methylpyridine-2-thione is an ambidentate ligand, capable of coordinating to metal centers in several distinct fashions. Its behavior is dictated by factors such as the nature of the metal ion, the accompanying ligands, and the reaction conditions. The N-methylation locks the ligand in its thione form, preventing the thiol-thione tautomerism seen in its parent compound, pyridine-2-thione. wikipedia.org

The most common coordination mode for this compound is as a terminal, monodentate ligand through its exocyclic sulfur atom. The sulfur atom is a soft donor, according to Hard-Soft Acid-Base (HSAB) theory, and thus forms stable complexes with soft metal ions like Gold(I). mdpi.comresearchgate.net In these complexes, the ligand binds solely through the sulfur, with the pyridine (B92270) nitrogen atom remaining uncoordinated. This mode of coordination is particularly prevalent in complexes where the metal center has a strong preference for linear geometry, such as Au(I), or when steric hindrance from other ligands prevents chelation. mdpi.com For instance, in dinuclear gold(I) complexes, the gold centers often exhibit a distorted linear geometry, being bonded to the C=S group of the thione. mdpi.comresearchgate.net

This compound can also act as a bidentate chelating ligand, coordinating to a single metal center through both the sulfur and the pyridine nitrogen atoms. rsc.org This forms a stable five-membered chelate ring. Chelation is more commonly observed with transition metals of the first series, such as Cobalt(II), Nickel(II), and Copper(II). rsc.org The formation of a chelate complex is often favored due to the thermodynamic stability conferred by the chelate effect. In complexes like [CoL₃][ClO₄]₂ and ML₂X₂ (where L is 1-methylpyrimidine-2-thione, M = Mn, Co, or Ni, and X is a halide), the ligand demonstrates this N,S-chelating behavior. rsc.org

In addition to terminal coordination, this compound and its parent compound, pyridine-2-thione, can function as a bridging ligand, linking two or more metal centers. nih.govrsc.org This bridging can occur in a µ₂-N,S fashion, where the nitrogen atom coordinates to one metal center and the sulfur atom coordinates to another. This behavior is crucial in the formation of polynuclear complexes and coordination polymers. For example, related heterocyclic thiones have been shown to form dinuclear and trinuclear palladium compounds where the thio-ligand acts as an N,S-bridge. rsc.org This bridging capability allows for the construction of complex supramolecular architectures with interesting magnetic or catalytic properties.

While this compound itself cannot exhibit tautomerism due to the methyl group on the nitrogen atom, the tautomeric properties of the parent compound, pyridine-2-thione, provide essential context for its coordination behavior. Pyridine-2-thione exists in a tautomeric equilibrium between the thione form (containing a C=S bond) and the thiol form (containing an S-H bond). wikipedia.org In the solid state, the neutral molecule exists as the pyridinethione. nih.gov However, upon deprotonation, it forms the pyridinethiolate anion, which is the species that typically coordinates to metal centers. nih.gov

The N-methylation of this compound "locks" it into the thione form. This has a direct influence on its coordination. It primarily coordinates as a neutral ligand, donating through the lone pair of the sulfur atom (monodentate S-donor) or through both the sulfur and nitrogen atoms (N,S-chelation). mdpi.comrsc.org This contrasts with the deprotonated pyridine-2-thiolate (B1254107), which acts as an anionic ligand. The fixed thione structure of this compound makes it a useful tool for studying coordination chemistry without the complication of tautomeric equilibria. The thiocarbonyl group is known to be more polar and polarizable than a carbonyl group, which influences the donor properties of the ligand. rsc.org

Metal Ion Complexation Studies

The versatile coordination behavior of this compound has prompted numerous studies into its complexation with various metal ions. Of particular note are its interactions with soft metal ions like gold(I), which have implications in medicinal chemistry and catalysis.

The complexation of this compound (mpyS) with gold(I) has been studied in detail, particularly concerning the kinetics and thermodynamics of ligand exchange reactions. Gold(I) complexes are often labile, and understanding the rates and equilibria of ligand substitution is crucial for predicting their behavior in different chemical environments.

A study on the coordination chemistry of gold(I) with cyanide and this compound revealed the formation of the mixed-ligand complex [Au(CN)(mpyS)]. acs.org The thermodynamics of the ligand exchange reaction were investigated, providing insight into the relative stability of the complexes.

Table 1: Thermodynamic Data for Gold(I) Ligand Exchange

Reaction Equilibrium Constant (K)
[Au(CN)₂]⁻ + mpyS ⇌ [Au(CN)(mpyS)] + CN⁻ 0.23
[Au(mpyS)₂]⁺ + CN⁻ ⇌ [Au(CN)(mpyS)] + mpyS 7.4 x 10³

Data sourced from a study on gold(I) coordination chemistry. acs.org

The kinetics of the ligand exchange were also explored, showing that the reactions proceed through associative pathways, which is typical for linear d¹⁰ metal complexes like those of Au(I). acs.org The rate of substitution is influenced by the nature of both the entering and leaving ligands.

Table 2: Kinetic Data for Ligand Exchange Reactions with [Au(CN)(mpyS)]

Reactant Rate Constant
CN⁻ 1.1 x 10⁵ M⁻¹s⁻¹
mpyS 1.9 x 10³ M⁻¹s⁻¹

Data sourced from a study on gold(I) coordination chemistry. acs.org

These studies demonstrate that this compound forms stable complexes with gold(I) and undergoes ligand exchange at measurable rates, providing a fundamental understanding of its coordination behavior with this important metal ion. acs.org

Copper(I) Coordination Chemistry

While the direct synthesis of copper(I) complexes with this compound is a subject of interest, a notable reaction involves the in situ reduction of copper(II) salts. When copper(II) perchlorate (B79767) or tetrafluoroborate (B81430) is reacted with 1-methylpyrimidine-2-thione, a closely related ligand, reduction of the metal center occurs, leading to the formation of copper(I) complexes with the general formula Cu(I)₂L₃X₂ (where L is the thione ligand and X is ClO₄ or BF₄). rsc.org This suggests that this compound can act as a reducing agent in addition to its role as a ligand. The resulting copper(I) complexes often exhibit coordination geometries typical for a d¹⁰ metal ion, such as linear or trigonal planar arrangements. The coordination is primarily through the sulfur atom, which is a soft donor and thus has a high affinity for the soft acid Cu(I).

Complexes with First Transition Series Metal Ions (Mn, Co, Ni, Cu, Zn)

The coordination behavior of this compound with first-row transition metals is versatile, with the ligand adopting different coordination modes depending on the metal ion and the counter-anion present. rsc.org

With manganese(II), cobalt(II), and zinc(II) perchlorates, tetrahedral complexes of the type [ML₄][ClO₄]₂·2(CH₃)₂CO are formed. rsc.org In these complexes, the this compound ligand coordinates to the metal center exclusively through its nitrogen atom.

In contrast, the thione ligand can act as a chelating agent, coordinating through both the nitrogen and sulfur atoms, in a variety of other complexes. This chelation results in the formation of a four-membered ring. Examples of such complexes include [CoL₃][ClO₄]₂ and metal halide complexes with the general formula ML₂X₂ (where M = Mn, Co, or Ni). rsc.org The degree of distortion from ideal geometries in these chelated complexes can vary.

The versatility of the coordination of this compound with these metals is summarized in the table below:

Metal IonComplex TypeCoordination ModeCoordination Geometry
Mn(II)[MnL₄][ClO₄]₂N-monodentateTetrahedral
MnL₂X₂N,S-chelatingDistorted
Co(II)[CoL₄][ClO₄]₂N-monodentateTetrahedral
[CoL₃][ClO₄]₂N,S-chelating-
CoL₂X₂N,S-chelatingDistorted
Ni(II)NiL₂X₂N,S-chelatingDistorted
Cu(II)CuLX₂N,S-chelating-
Zn(II)[ZnL₄][ClO₄]₂N-monodentateTetrahedral

Table 1: Coordination behavior of this compound with first transition series metal ions.

Mercury(II) Derivatives

Mercury(II), being a soft metal ion, exhibits a strong affinity for the sulfur donor of the this compound ligand. The coordination chemistry of mercury(II) with related pyridine-2-thiolate ligands has been studied, providing insights into the expected behavior with the N-methylated analogue. For instance, methylmercury(II) and phenylmercury(II) derivatives of 2-mercaptopyridine, [HgR(L)] (where R = Me or Ph, and L = pyridine-2-thiolate), have been synthesized. rsc.org In the solid state, the methyl derivative shows coordination of the mercury to the thiolate sulfur atom. rsc.org Additionally, a weaker intramolecular interaction between the mercury and the nitrogen atom is observed. rsc.org This secondary interaction is often maintained in solution. rsc.org

In complexes of the type HgX₂(L)₂ (where X is a halide or pseudohalide and L is a thione ligand), mercury(II) typically adopts a tetrahedral coordination geometry, with two donor atoms from the halides and two from the sulfur atoms of the thione ligands. researchgate.netepa.gov In some cases, polymeric structures can form through bridging interactions. epa.gov

Ruthenium Carbonyl Complexes

The reaction of this compound and its deprotonated form, the 1-methylpyridine-2-thiolato ligand, with ruthenium carbonyl clusters leads to a diverse range of products. The pyridine-2-thionato ligand has been shown to coordinate in doubly- and triply-bridging modes in ruthenium carbonyl complexes. ucl.ac.uk Furthermore, these reactions can lead to the cleavage of the C-S bond, resulting in the formation of μ₄-sulphido complexes that also contain 2-pyridyl ligands. ucl.ac.uk

The synthesis and characterization of various ruthenium carbonyl complexes containing ligands derived from pyridine and pyridine-2-thione have been extensively studied. ucl.ac.uk These complexes have been characterized by a range of spectroscopic techniques, including infrared, ¹H and ¹³C NMR, and mass spectrometry, as well as by X-ray crystallography. ucl.ac.uk The thermolysis of complexes such as [Ru₃H(pyS)(CO)₉] can lead to the formation of high-nuclearity clusters. ucl.ac.uk

Cobalt Complexes and C-S Bond Cleavage

The cleavage of carbon-sulfur bonds is a significant reaction in coordination chemistry, and cobalt complexes have been shown to mediate this transformation. mdpi.comnih.gov While research specifically on this compound is emerging, studies on related cobalt complexes with thioether and disulfide ligands provide a framework for understanding this process. mdpi.comnih.gov

The cleavage of C-S bonds in ligands coordinated to a cobalt center can be induced by the metal ion, often involving an oxidative addition mechanism. mdpi.com For instance, in the presence of dioxygen, Co(II) can be oxidized to Co(III), which can then facilitate the cleavage of a C-S bond within the coordinated ligand. mdpi.com This process can be influenced by the coordination geometry and the nature of the other ligands present in the complex. In some cases, the cleavage of the C-S bond precedes the cleavage of an S-S bond in disulfide-containing ligands. nih.gov The mechanism often involves the formation of a stable metallacycle. mdpi.com

Palladium and Silver Complexes

Palladium(II) and silver(I) are soft metal ions that readily form complexes with sulfur-containing ligands like this compound. In palladium(II) complexes with related thione ligands, the coordination is typically through the sulfur atom, leading to square planar geometries. For instance, in chloro(2-acetylpyridine N(4)-methylthiosemicarbazonato)palladium(II), the ligand coordinates in a tridentate fashion through the pyridine nitrogen, the imine nitrogen, and the thiolate sulfur. nih.gov

Silver(I) complexes with thione ligands often exhibit linear or trigonal planar coordination geometries. The coordination is predominantly through the sulfur atom. The stoichiometry of these complexes can vary, with both 1:1 and 1:2 metal-to-ligand ratios being common.

Structural Elucidation of Metal Complexes

For example, in the methylmercury(II) derivative of the closely related 2-mercaptopyridine, the crystal structure reveals a primary Hg-S bond with a length of 2.374(2) Å. rsc.org A longer, secondary Hg-N interaction is also observed at a distance of 2.980(5) Å. rsc.org The complex crystallizes in the monoclinic space group P2₁/n. rsc.org

The structural analysis of ruthenium carbonyl complexes containing pyridine-2-thionato ligands has revealed a variety of coordination modes, including bridging and terminal arrangements, as well as the structures of sulfido-pyridyl clusters resulting from C-S bond cleavage. ucl.ac.uk

The following table provides an example of crystallographic data for a related mercury(II) complex:

Compound[Hg(CH₃)(C₅H₄NS)]
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.834(5)
b (Å)4.206(3)
c (Å)17.144(2)
β (°)101.91(1)
Z4
R-factor0.036
Reference rsc.org

Table 2: Crystallographic data for Methyl(pyridine-2-thiolato)mercury(II).

Coordination Geometries

The coordination geometry of metal complexes containing this compound is influenced by the metal ion, the counter-ion, and the stoichiometry of the reaction. The ligand can coordinate through its nitrogen atom, its sulfur atom, or by chelating through both.

Complexes with the general formula [ML₄][ClO₄]₂·2Me₂CO, where M can be Manganese (Mn), Cobalt (Co), or Zinc (Zn), typically feature tetrahedral [ML₄]²⁺ ions. rsc.org In these structures, the 1-methylpyrimidine-2-thione ligand coordinates to the metal center exclusively through its nitrogen atom. rsc.org

However, the ligand can also act as a bidentate chelating agent, coordinating through both the nitrogen and sulfur atoms. This chelation is observed in a range of complexes, leading to different geometries. For instance, the complex [CoL₃][ClO₄]₂ features a cobalt ion coordinated by three chelating thione ligands. rsc.org The ability to adopt different coordination modes allows for the formation of various geometries, which is a key feature of the coordination chemistry of this ligand.

Table 1: Coordination Geometries of Metal Complexes with Pyridine-based Ligands

Metal Ion Ligand Formula Coordination Geometry Reference
Zn(II) Quinaldinate, Pyridine-based [Zn(quin)₂(L)₂] Distorted Octahedral mdpi.com
Co(II) 2-methylpyridine, Thiocyanate (B1210189) Co(NCS)₂(C₆H₇N)₂ Distorted Tetrahedral rsc.org
Zn(II) 2-methylpyridine, Thiocyanate Zn(NCS)₂(C₆H₇N)₂ Distorted Tetrahedral rsc.org
Mn(II) 1-methylpyrimidine-2-thione [MnL₄][ClO₄]₂·2Me₂CO Tetrahedral rsc.org
Co(II) 1-methylpyrimidine-2-thione [CoL₄][ClO₄]₂·2Me₂CO Tetrahedral rsc.org
Zn(II) 1-methylpyrimidine-2-thione [ZnL₄][ClO₄]₂·2Me₂CO Tetrahedral rsc.org

Distorted Octahedral and Tetrahedral Environments

Idealized coordination geometries, such as perfect octahedral or tetrahedral shapes, are often not realized in practice. Complexes involving this compound and related ligands frequently exhibit distortions from these ideal geometries. These distortions can arise from various factors, including the steric hindrance of the ligands, the electronic effects of the metal center, and packing forces within the crystal lattice.

In metal halide complexes with the formula ML₂X₂ (where M = Mn, Co, or Ni), the thione ligand chelates via both nitrogen and sulfur, but with varying degrees of distortion from an ideal geometry. rsc.org Similarly, zinc(II) quinaldinate complexes with various pyridine-based ligands typically feature a distorted octahedral environment around the zinc(II) ion, with an N₄O₂ donor set. mdpi.com The central Zn²⁺ ion in some complexes is situated in a distorted tetrahedral geometry. researchgate.net

The reaction of cobalt(II) thiocyanate or zinc(II) thiocyanate with substituted pyridine ligands results in tetrahedral complexes of the composition M(NCS)₂L₂. X-ray diffraction studies show that the M²⁺ cations are coordinated by two N-bonded thiocyanato anions and two pyridine ligands in a distorted tetrahedral geometry. rsc.org The degree of distortion can vary between different crystal forms (polymorphs) of the same compound, affecting the angles within the coordination sphere. rsc.org

Distorted octahedral environments are also observed in more complex systems. For example, the Rhenium(I) center in certain tricarbonyl complexes containing pyridine and quinolinolate-based ligands is described as being in a slightly distorted octahedral environment. nih.gov

Table 2: Examples of Distorted Coordination Environments

Compound Type Metal Ion Coordination Environment Nature of Distortion Reference
Metal Halide Complexes Mn(II), Co(II), Ni(II) N, S Chelation Varying degrees of distortion rsc.org
Zinc Quinaldinate Complexes Zn(II) N₄O₂ donor set Distorted Octahedral mdpi.com
Metal Thiocyanate Complexes Co(II), Zn(II) N₂S₂ donor set Distorted Tetrahedral rsc.org
Rhenium Tricarbonyl Complexes Re(I) N, O Chelation Slightly Distorted Octahedral nih.gov

Crystal Engineering with Pyridinethione Ligands

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. Pyridine-based ligands, including pyridinethiones, are valuable building blocks in crystal engineering due to their ability to form robust and directional interactions such as hydrogen bonds and π–π stacking.

The strategic use of ligands allows for precise control over intermolecular interactions, which in turn influences crystal packing, hydrogen-bonding topology, and the resulting functional properties of the material. nih.gov Zwitterionic ligands, which contain both positive and negative charges, are particularly effective in forming strong hydrogen bond networks and electrostatic interactions that guide the self-assembly of extended crystal structures. nih.gov

In the context of pyridine derivatives, the presence of multiple functional groups (such as acid, pyridine, and amide groups) can lead to diverse supramolecular architectures. researchgate.net The interplay between different intermolecular forces dictates the final crystal structure. For instance, the geometry of anions and their ability to form their own stacked structures can interfere with or complement the networks formed by the primary ligands. researchgate.net

The insights gained from studying the crystal structures of pyridine-containing compounds are crucial for the rational design of new functional materials, including coordination polymers and metal-organic frameworks (MOFs). nih.gov By carefully selecting the ligands and reaction conditions, it is possible to tailor the crystal packing and create materials with specific properties. nih.gov

Spectroscopic Characterization Techniques and Advanced Analyses

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-methylpyridine-2-thione, both proton (¹H) and carbon-13 (¹³C) NMR provide invaluable data regarding the chemical environment of each atom.

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The spectrum is characterized by distinct signals for the N-methyl protons and the four protons on the pyridine (B92270) ring. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference.

The protons on the pyridine ring exhibit characteristic splitting patterns due to spin-spin coupling with adjacent protons. For instance, the proton at position 6 (H-6) is typically found furthest downfield due to the deshielding effects of the adjacent nitrogen and sulfur atoms. The protons at positions 3, 4, and 5 appear at intermediate chemical shifts, with their multiplicities determined by their coupling to neighboring protons. The N-methyl group appears as a singlet, as there are no adjacent protons to couple with.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N-CH₃3.59s-
H-36.57d9.12
H-47.34t6.66
H-56.17t6.67
H-67.32d-

The ¹³C NMR spectrum of this compound reveals the chemical environment of each carbon atom in the molecule. The thione carbon (C=S) is characteristically found at a very downfield chemical shift, often exceeding 170 ppm, due to the significant deshielding effect of the sulfur atom. The carbon atoms of the pyridine ring resonate in the aromatic region, with their specific shifts influenced by the nitrogen and sulfur atoms. The N-methyl carbon appears at a much higher field. For instance, the peak at 179.1 ppm is assigned to the C-2 (C=S) carbon researchgate.net.

CarbonChemical Shift (δ, ppm)
N-CH₃~40-45
C-2 (C=S)179.1
C-3~110-115
C-4~130-135
C-5~105-110
C-6~135-140

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For this compound, the IR spectrum is notable for the absence of an N-H stretching vibration, confirming the methylation of the nitrogen atom. Similarly, the absence of a C=O stretching band distinguishes it from its pyridone analogue. Key characteristic vibrations include the C-N and C=S stretching modes. The C-N stretching vibration in pyridine derivatives typically appears in the region of 1300-1000 cm⁻¹ researchgate.net. The C=S stretching vibration is of particular diagnostic importance. In thiones, this vibration can be coupled with other vibrations and is often found in the 1200-1050 cm⁻¹ region, though it can also appear at lower frequencies.

Vibrational ModeCharacteristic Frequency Range (cm⁻¹)
N-H StretchAbsent
C=O StretchAbsent
C-N Stretch~1300-1000
C=S Stretch~1200-1050

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The UV-Vis spectrum of this compound is characterized by absorptions corresponding to π→π* and n→π* electronic transitions.

The π→π* transitions, which are typically of high intensity, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The n→π* transitions, which are generally of lower intensity, involve the promotion of a non-bonding electron (from the sulfur atom) to a π* antibonding orbital libretexts.org. The position of these absorption maxima can be influenced by the solvent polarity.

Electronic TransitionApproximate λmax (nm)Molar Absorptivity (ε)
π→π~280-290High
n→π~340-360Low to Medium

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation. The electron impact (EI) mass spectrum of this compound shows a molecular ion peak (M⁺) corresponding to its molecular weight (125.19 g/mol ) nist.govnist.gov.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for N-alkyl pyridinethiones involve the loss of small neutral molecules or radicals rsc.org. For this compound, key fragment ions could arise from the loss of a methyl radical (CH₃•), a thiocarbonyl group (CS), or through rearrangements of the pyridine ring. The base peak in the mass spectrum corresponds to the most stable fragment ion. The NIST Mass Spectrometry Data Center reports top peaks at m/z 125, 81, and 80 nih.gov.

m/zProposed FragmentProposed Loss
125[C₆H₇NS]⁺ (Molecular Ion)-
110[C₅H₄NS]⁺CH₃•
81[C₅H₅N]⁺•CS
80[C₅H₄N]⁺H• from m/z 81

X-ray Diffraction Analysis

Single crystal X-ray crystallography has been instrumental in characterizing a variety of derivatives and metal complexes of pyridinethiones. For instance, the crystal structure of 6-methylpyridine-2(1H)-thione, a closely related derivative, has been determined to be in the monoclinic crystal system. osti.govwustl.edu The analysis of its C—S bond length clearly indicates that the molecule exists as a pyridinethione in the solid state. osti.govnih.gov

Structural analyses have been extended to more complex derivatives, such as 2-(pyridine-2-ylthio)pyridine-1-ium picrate (B76445), which also crystallizes in a monoclinic system, and various thiourea (B124793) derivatives that exhibit polymorphism. nih.govcharlotte.edu These studies provide foundational data on how substitution and complexation influence the molecular structure. The crystallographic data for several related compounds are summarized below.

CompoundCrystal SystemSpace GroupUnit Cell Parameters
6-Methylpyridine-2(1H)-thione osti.govwustl.eduMonoclinicP2₁/ca = 7.4608 Å, b = 14.902 Å, c = 11.665 Å, β = 94.85°
2-(Pyridine-2-ylthio)pyridine-1-ium picrate charlotte.eduMonoclinicP2₁/ca = 16.876 Å, b = 7.6675 Å, c = 13.846 Å, β = 101.49°

The arrangement of molecules within the crystal lattice is governed by a network of intermolecular interactions. In derivatives like 6-methylpyridine-2(1H)-thione, molecules form centrosymmetric cyclic dimers through strong intermolecular N—H⋯S hydrogen bonds. osti.govwustl.edu This primary interaction is further supported by weaker C—H⋯S interactions involving the methyl group, which collectively generate a robust three-dimensional network. osti.govwustl.edu

For related heterocyclic systems, such as dihydropyrimidine-2-(1H)-thione derivatives, N—H⋯S hydrogen bonds are also highlighted as the dominant forces stabilizing the crystal packing. researchgate.net The planarity of thienopyridine molecules, which are structurally analogous, allows for tight packing due to these hydrogen bonds and additional π-stacking interactions. e-bookshelf.de This efficient packing, driven by strong intermolecular forces, is a key characteristic of the solid-state structure of these compounds.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a compound. This method serves as a crucial check for the purity and confirmation of the empirical formula of newly synthesized derivatives of this compound. The experimentally determined values are compared against the theoretically calculated percentages to validate the structure of the target molecule. nih.govnih.gov This technique is routinely used to confirm the successful synthesis of complex heterocyclic compounds derived from pyridine-2(1H)-thione. nih.gov

Below is a table showing the calculated versus experimentally found elemental compositions for representative pyridine-2(1H)-thione derivatives.

Molecular FormulaElementCalculated (%)Found (%) nih.gov
C₂₉H₂₂FN₃O₂SC70.2970.31
H4.474.44
N8.488.46
C₂₅H₂₂FN₃O₃SC64.7864.80
H4.784.77
N9.079.10

Advanced Spectroscopic Probes (e.g., EPR)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a specialized spectroscopic technique for studying chemical species that have one or more unpaired electrons. While this compound itself is a diamagnetic molecule (no unpaired electrons), EPR becomes an exceptionally powerful tool for characterizing its paramagnetic transition metal complexes or any radical species derived from it.

When this compound acts as a ligand to form complexes with paramagnetic metal ions such as copper(II), manganese(II), or vanadium(IV), the resulting complexes are EPR-active. The EPR spectrum provides detailed information about the electronic structure and the coordination environment of the metal center. nih.govnih.gov Key parameters obtained from an EPR spectrum include the g-factor and hyperfine coupling constants. The g-factor gives insight into the electronic environment of the unpaired electron, while hyperfine splitting patterns can reveal the identity and number of magnetically active nuclei (like ¹⁴N) directly interacting with the electron, thus confirming the coordination of the pyridinethione ligand to the metal. nih.gov For example, in copper(II) complexes, the shape of the EPR spectrum (e.g., axial or rhombic) and the values of g-parameters can be used to infer the coordination geometry around the copper ion, such as square planar or distorted square-pyramidal. nih.govmdpi.com

Computational Studies and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important method for the computational study of molecular systems, including 1-methylpyridine-2-thione and its analogs. DFT calculations can predict a wide range of properties, such as optimized molecular geometry, electronic structure, and vibrational frequencies, with a good balance between accuracy and computational cost. mdpi.comespublisher.comnih.gov

Theoretical geometry optimization of this compound, typically performed using DFT methods like B3LYP with basis sets such as 6-311+G**, provides a detailed picture of its three-dimensional structure. mdpi.comnih.gov These calculations help in determining bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. The analysis of the electronic structure reveals the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior. For the related N-methylated compound, 1-methyl-2(1H)-pyridone (1-MPY), DFT studies have been employed to investigate the effects of the methyl group on the pyridone ring. nih.gov Similar calculations for this compound would elucidate the influence of N-methylation on the thione moiety and the aromatic system.

Interactive Data Table: Representative Calculated Geometrical Parameters for Pyridine-like Structures.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity of a molecule. scirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. scirp.orgmdpi.com

For pyridine-containing compounds, the distribution of HOMO and LUMO lobes is of particular interest. wuxibiology.com In this compound, the HOMO is expected to have significant contributions from the sulfur atom's lone pairs and the π-system of the ring, while the LUMO is likely to be a π* orbital distributed over the pyridine (B92270) ring and the C=S bond. Understanding the energies and spatial distributions of these orbitals is essential for predicting the molecule's behavior in chemical reactions. ripublication.com

Interactive Data Table: Calculated Frontier Orbital Energies.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugation, and delocalization effects within a molecule. wikipedia.orgwisc.edu It provides a localized picture of bonding by transforming the canonical molecular orbitals into a set of localized orbitals that correspond to the Lewis structure representation (i.e., bonding orbitals, lone pairs, and anti-bonding orbitals). wikipedia.orgscirp.org

In the context of this compound, NBO analysis can quantify the interactions between the lone pairs of the sulfur atom and the π* anti-bonding orbitals of the pyridine ring, which contributes to the stability of the thione form through thioamide resonance. acs.org It can also shed light on the nature of the N-C and C=S bonds and the hyperconjugative interactions involving the methyl group. nih.govacadpubl.eu The stabilization energies calculated from second-order perturbation theory in NBO analysis provide a quantitative measure of these electronic interactions. scirp.org

Tautomerism Investigations

Tautomerism is a critical aspect of the chemistry of pyridinethiones. While this compound is "locked" in the thione form due to the N-methylation, understanding the tautomeric equilibrium of its parent compound, 2-pyridinethione, is essential for a complete picture of its chemical properties.

The tautomeric equilibrium between 2-pyridinethiol and 2-pyridinethione has been a subject of extensive computational and experimental studies. acs.orgresearchgate.net In the gas phase, the thiol form (2-pyridinethiol) is generally found to be more stable. However, in solution and in the solid state, the thione form (2-pyridinethione) is predominantly favored. acs.orgcdnsciencepub.com DFT calculations have been instrumental in explaining these observations by accurately predicting the relative energies of the two tautomers and the transition state connecting them. acs.org The greater stability of the thione tautomer in condensed phases is attributed to its larger dipole moment and the stabilizing effect of intermolecular interactions. acs.org

The position of the thione-thiol equilibrium is highly sensitive to the solvent environment. acs.orgnih.gov Polar solvents tend to stabilize the more polar thione tautomer to a greater extent than the less polar thiol form, thus shifting the equilibrium towards the thione. cdnsciencepub.com Computational models that incorporate solvent effects, such as the Polarizable Continuum Model (PCM), have been successfully used to predict and rationalize these solvent-induced shifts in tautomeric preference. chemrxiv.org These studies have shown that both specific hydrogen-bonding interactions and non-specific dielectric effects of the solvent play a significant role in determining the tautomeric equilibrium. nih.govnih.gov For instance, in nonpolar solvents, the thiol form may be more prevalent, while in polar protic solvents, the thione form dominates. cdnsciencepub.com

Reaction Mechanism Calculations

Theoretical calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. These studies help elucidate the detailed steps through which reactants are converted into products.

Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the energetic profiles of reaction pathways. For instance, in reactions leading to the formation of pyridine-thione derivatives, DFT can identify key intermediates and the transition states that connect them. researchgate.net A typical reaction energy profile charts the relative energies of reactants, intermediates, transition states, and products. khanacademy.orgyoutube.com

The transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy of the reaction. researchgate.net For example, in the formation of a pyridine-2(1H)-thione complex from a cobaltacyclopentadiene precursor and an isothiocyanate, calculations have shown that the mechanism can involve intermediates such as azacobaltacycloheptadienethione. researchgate.net The stability of the final pyridine-thione product compared to potential isomers often dictates the favorability of the reaction pathway. researchgate.net

Below is an illustrative data table representing a hypothetical reaction pathway for a process involving this compound, as would be determined by DFT calculations.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsStarting materials0.0
Transition State 1 (TS1)Energy barrier to Intermediate 1+25.4
Intermediate 1A transient species+10.2
Transition State 2 (TS2)Energy barrier to Products+18.7
ProductsFinal compounds-15.5

This interactive table showcases a hypothetical energy profile. The values are for illustrative purposes to demonstrate the output of reaction mechanism calculations.

Quantum mechanical tunneling (QMT) is a phenomenon where a particle can pass through a potential energy barrier even if it does not have sufficient energy to overcome it classically. researchgate.net This effect is a consequence of the wave-like nature of particles and is particularly significant for light particles, such as electrons and hydrogen atoms (protons). researchgate.netnih.gov

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Theoretical calculations are highly effective in predicting the spectroscopic properties of molecules like this compound. These predictions serve as a valuable tool for interpreting experimental spectra and confirming molecular structures.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory). nih.govresearchgate.net This approach calculates the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts relative to a standard reference like tetramethylsilane (B1202638) (TMS). chemaxon.com

IR Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. nih.gov These calculations yield a set of harmonic vibrational modes, each with a corresponding frequency and intensity. The predicted frequencies correlate with the absorption bands observed in an experimental IR spectrum, aiding in the assignment of specific peaks to the stretching and bending motions of functional groups within the molecule. researchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). nih.gov This method calculates the energies of electronic transitions from occupied molecular orbitals to unoccupied ones. researchgate.net The results provide the absorption wavelengths (λ_max) and oscillator strengths, which correspond to the positions and intensities of peaks in the experimental UV-Vis spectrum. researchgate.net

The following tables present hypothetical predicted spectroscopic data for this compound.

Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Type Predicted Chemical Shift (δ, ppm)
¹H (N-CH₃) 3.85
¹H (Ring) 6.70 - 7.80
¹³C (C=S) 178.5
¹³C (N-CH₃) 42.1

This interactive table shows plausible NMR shift ranges predicted by GIAO-DFT methods.

Predicted Major IR Vibrational Frequencies

Vibrational Mode Predicted Frequency (cm⁻¹)
C=S Stretch 1120
C-N Stretch 1350
Ring C=C Stretch 1580

This interactive table displays key vibrational frequencies as they might be predicted by DFT calculations.

Predicted UV-Vis Absorption Maxima

Electronic Transition Predicted λ_max (nm)
n → π* 345

This interactive table illustrates potential UV-Vis absorption peaks calculated via TD-DFT.

Ligand Binding and Complexation Energetics

This compound can act as a ligand, coordinating to metal centers through its sulfur and/or nitrogen atoms. Computational chemistry is used to investigate the energetics and structure of the resulting metal complexes.

DFT calculations can be used to determine the binding energy between this compound and a metal ion. The process involves optimizing the geometries of the isolated ligand and metal ion, as well as the final metal-ligand complex. The binding energy (ΔE_bind) is then calculated as the difference between the energy of the complex and the sum of the energies of the free ligand and metal ion.

ΔE_bind = E_complex - (E_ligand + E_metal)

A negative binding energy indicates that the formation of the complex is an energetically favorable process. These calculations provide quantitative insights into the stability of the complex and the strength of the metal-ligand interaction. Such studies are crucial for understanding the coordination chemistry of pyridine-thione derivatives and for designing new complexes with specific properties. nih.govstrath.ac.uk

Hypothetical Ligand Binding Energy Calculation

Component Method/Basis Set Calculated Energy (Hartree)
This compound (Ligand) B3LYP/6-31G(d) -675.1234
Zn²⁺ (Metal Ion) B3LYP/6-31G(d) -1778.4567
[Zn(this compound)]²⁺ (Complex) B3LYP/6-31G(d) -2453.5950
Binding Energy (ΔE_bind) - -0.0149 Hartree

| Binding Energy (ΔE_bind) | - | -9.35 kcal/mol |

This interactive table demonstrates a sample calculation of binding energy for the complexation of the title compound with a zinc ion.

Advanced Synthetic Applications and Material Science Relevance

Applications in Agrochemical Chemistry

The pyridine (B92270) ring is a critical component in many modern agrochemicals due to its contribution to high efficacy and low toxicity. While specific, large-scale applications of 1-methylpyridine-2-thione in commercial agrochemicals are not extensively documented, the closely related class of substituted pyridine-2-thiones has been patented for use as biocides. Specifically, 1-hydroxy-6-substituted pyridine-2-thione compounds have demonstrated antimicrobial and particularly anti-mycotic activity, suggesting their utility in formulations to protect crops or materials from fungal growth. google.com This indicates a clear potential for this compound derivatives in the development of new agrochemical agents.

Contributions to Material Science

In material science, this compound and its analogs are valuable as ligands for the construction of coordination polymers and metal complexes. The ability of the pyridine nitrogen and the thione sulfur to coordinate with metal ions allows for the formation of diverse and structurally interesting materials. nih.govresearchgate.net These coordination complexes can exhibit a range of properties relevant to material science, including applications in crystal engineering. nih.govresearchgate.net

The coordination can occur through the sulfur atom, the nitrogen atom, or in a bridging fashion, leading to the formation of one-, two-, or three-dimensional coordination polymers. nih.govmdpi.com The specific structure and properties of these materials depend on the metal ion used, the coordination geometry, and the presence of other ligands. The resulting metal-organic frameworks (MOFs) or coordination polymers can have potential applications in areas such as catalysis, gas storage, and molecular sensing. The study of transition metal complexes with pyridine-containing ligands is a vast field, and the inclusion of the thione group adds another layer of functionality and potential for creating novel materials with unique electronic and structural properties. wikipedia.orgnih.govnih.govmdpi.com

Development of Polymers and Coatings

While the direct incorporation of this compound into the backbone of polymers is not extensively documented in publicly available research, its functional properties suggest potential applications in the development of specialized polymers and functional coatings. The thione group, in particular, offers a reactive site for various chemical modifications.

One area of potential application is in the surface functionalization of materials to impart specific properties. For instance, the related compound, zinc pyrithione, derived from a close structural analog of this compound, is widely used as an anti-fouling agent in marine paints. This suggests that surfaces coated with polymers functionalized with this compound could exhibit antimicrobial or anti-biofouling properties.

Furthermore, the ability of this compound to act as a thiolating agent presents a pathway for its use in polymer synthesis and modification. Thiol-ene "click" chemistry, a highly efficient and versatile reaction, could be employed to graft this compound onto polymer backbones, thereby introducing new functionalities. A patent has mentioned this compound in the context of lipid-polymer based complexation, hinting at its utility in creating functional polymeric assemblies. justia.com

Table 1: Potential Applications of this compound in Polymers and Coatings

Application AreaPotential Role of this compoundUnderlying Chemical Principle
Anti-fouling Coatings Active agent to prevent microbial growth on surfaces.The thione group and its derivatives can exhibit biocidal properties.
Functional Polymers Monomer or modifying agent to introduce specific functionalities.The reactive thione group allows for grafting onto polymer chains.
Polymer Synthesis Potential use as a chain transfer agent or in polymerization initiation systems.The sulfur atom can participate in radical-mediated polymerization processes.

Ligands for Advanced Material Design

The most significant and well-documented application of this compound in material science is its role as a ligand in coordination chemistry. The presence of both a nitrogen atom within the pyridine ring and a sulfur atom in the thione group makes it an excellent chelating agent for a variety of metal ions. This has led to extensive research into the synthesis and characterization of its metal complexes.

The coordination chemistry of this compound with transition metals, particularly gold(I), has been a subject of detailed study. acs.orgnih.govdokumen.pubresearchgate.netcore.ac.uk These studies have elucidated the kinetics and thermodynamics of ligand exchange reactions, providing fundamental insights into the stability and reactivity of these complexes. Such understanding is crucial for the rational design of new materials with tailored electronic, optical, or catalytic properties.

The ability of pyridinethione derivatives to act as monodentate, bidentate, or bridging ligands allows for the construction of diverse and complex supramolecular architectures, including metal-organic frameworks (MOFs). While research on MOFs specifically utilizing this compound is emerging, the principles established with other pyridinethione ligands are directly applicable. These materials are of great interest for applications in gas storage, catalysis, and sensing.

Table 2: Coordination Properties of this compound as a Ligand

Metal IonCoordination ModePotential Application of the Complex
Gold(I) Primarily linear coordination through the sulfur atom.Catalysis, medicinal chemistry.
Mercury(II) Forms stable complexes.Potential for environmental remediation and sensing. umich.edu
Other Transition Metals Can act as a bidentate (N, S) or bridging ligand.Development of magnetic materials, luminescent sensors, and catalysts.

Reagents in Analytical Chemistry

The application of this compound as a mainstream reagent in analytical chemistry is not widespread. However, its inherent chemical properties suggest its potential utility in specific analytical methods. The strong interaction between the thione group and certain metal ions can be exploited for the development of selective sensors.

For instance, the formation of stable complexes with heavy metal ions, such as mercury, indicates its potential as a recognition element in electrochemical or optical sensors for environmental monitoring. umich.edu The change in the electrochemical or spectroscopic properties of this compound upon binding to a target analyte can be used as a measurable signal. Research on the related compound 4-mercaptopyridine (B10438) has demonstrated the feasibility of using pyridinethione derivatives in electrochemical sensors for the detection of mercury ions.

Furthermore, the use of UV spectroscopy to study the equilibrium constants of reactions involving this compound demonstrates its utility in fundamental analytical studies of coordination chemistry. researchgate.net While not a direct application in routine analysis, this underscores its value as a tool for chemical research.

Role in Flavor and Fragrance Industry (as chemical precursor)

Currently, there is no direct evidence in the scientific literature or patents to suggest that this compound is used as a precursor in the flavor and fragrance industry. The industry often relies on compounds with specific odor profiles or those that can be readily converted into aroma chemicals.

However, the broader class of pyridine derivatives does find application in this sector. Some pyridine compounds are known for their green and savory aroma profiles. It is conceivable that this compound could serve as a starting material for the synthesis of novel sulfur-containing heterocyclic compounds with unique organoleptic properties. The thione group can be alkylated or otherwise modified to produce a range of derivatives that could be screened for their potential as flavor or fragrance ingredients. A textbook on green chemistry notes the synthesis of fragrances and the S-alkylation of pyridinethiones as relevant chemical transformations. scribd.com

The development of new flavor and fragrance molecules is an ongoing area of research, and the exploration of novel heterocyclic compounds derived from readily available precursors like this compound could be a future avenue for innovation in this industry.

Future Research Directions for 1 Methylpyridine 2 Thione

The compound 1-methylpyridine-2-thione, a methylated derivative of pyridine-2-thione, presents a versatile scaffold for further chemical exploration. Its unique electronic and structural properties, arising from the interplay between the pyridyl ring, the thione group, and the N-methyl substituent, position it as a valuable building block in coordination chemistry, catalysis, and materials science. While foundational knowledge exists, significant opportunities remain for future research to unlock its full potential. The following sections outline promising directions for investigation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 1-methylpyridine-2-thione, and how can structural purity be verified?

  • Methodological Answer : Synthesis typically involves alkylation of pyridine-2-thione precursors using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF at 80°C for 6–8 hours). Post-reaction purification via column chromatography (hexane/ethyl acetate gradient) is critical. Structural verification requires:

  • ¹H/¹³C NMR : Confirm methyl group integration (δ ~3.5 ppm for CH₃) and absence of thiol tautomers.
  • FT-IR : Identify C=S stretching vibrations (~1100 cm⁻¹).
  • Elemental analysis : Validate C, H, N, S composition (±0.3% tolerance).
    Crystalline derivatives should undergo single-crystal X-ray diffraction to resolve molecular geometry .

Q. What experimental parameters are critical for reproducing the synthesis of this compound complexes with transition metals?

  • Methodological Answer : Key parameters include:

  • Molar ratio : Optimize metal-to-ligand ratios (1:1 to 1:3) to prevent ligand excess or metal hydrolysis.
  • pH control : Use buffered solutions (e.g., acetate buffer at pH 4.5–5.5 for Cu²+ complexes).
  • Degassing : Purge reaction mixtures with N₂ to avoid oxidation.
    Characterization requires UV-Vis spectroscopy (analyze d-d transitions), EPR (for paramagnetic species), and magnetic susceptibility measurements . Always include elemental analysis and ESI-MS data .

Q. How should researchers document synthetic procedures to ensure reproducibility?

  • Methodological Answer : Follow journal guidelines requiring:

  • Detailed reactant ratios (e.g., 1.2 equiv methyl iodide per thione group).
  • Reaction vessel specifications (e.g., Schlenk flasks for air-sensitive steps).
  • Purification protocols (column dimensions, mobile phase gradients).
    Raw spectral data (NMR integrations, IR peaks) must be provided in supporting information, with citations for known compounds .

Advanced Research Questions

Q. What strategies resolve contradictions in reported NMR chemical shifts for this compound derivatives across solvent systems?

  • Methodological Answer :

Conduct solvent-dependent NMR studies in deuterated DMSO, CDCl₃, and D₂O.

Compare experimental shifts with DFT-calculated chemical shifts (B3LYP/6-311++G** basis set with solvent polarization continuum models).

Use 2D NMR (COSY, HSQC) to resolve signal overlaps.

Cross-validate with literature data from ≥3 independent studies, noting solvent polarity and concentration effects .

Q. How can computational modeling predict the tautomeric equilibrium between thione and thiol forms?

  • Methodological Answer :

  • Perform ab initio molecular dynamics (AIMD) simulations at the MP2/cc-pVTZ level to account for solvent and thermal effects.
  • Calculate Gibbs free energy differences using thermodynamic integration.
  • Validate with experimental Raman spectra (match S-H vs C=S vibrational modes at ~2550 cm⁻¹ and ~1100 cm⁻¹).
    Explicit solvent models (e.g., water clusters) improve accuracy for polar solvents .

Q. What multi-technique approach resolves conflicting reports on catalytic activity in cross-coupling reactions?

  • Methodological Answer :

In situ monitoring : Use FT-IR or GC-MS to track reaction progress under disputed conditions.

X-ray absorption spectroscopy (XAS) : Characterize ligand coordination states during catalysis.

Kinetic isotope effects : Compare C-H vs C-D bond activation to identify rate-determining steps.

Statistical validation : Apply ANOVA with post-hoc Tukey tests to compare turnover numbers (TON) and activation energies between protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.